molecular formula C31H28ClN3O2S2 B12027168 (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-10-3

(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12027168
CAS No.: 624724-10-3
M. Wt: 574.2 g/mol
InChI Key: ZYBCFKMAODMNNF-VEILYXNESA-N
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Description

The compound (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a pyrazole moiety, which is often found in compounds with anti-inflammatory and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole moiety. Common synthetic routes may involve:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with a halogenated benzyl compound under basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then coupled with the thiazolidinone core using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for key steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.

    Interacting with Receptors: Modulating the activity of receptors involved in cell signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific pathways.

Comparison with Similar Compounds

(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

    Thiazolidinones: Known for their broad spectrum of biological activities.

    Pyrazoles: Often found in compounds with anti-inflammatory and anticancer properties.

    Benzyl Derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of This compound lies in its combination of these functional groups, which may result in synergistic effects and enhanced biological activity.

Properties

CAS No.

624724-10-3

Molecular Formula

C31H28ClN3O2S2

Molecular Weight

574.2 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H28ClN3O2S2/c1-3-4-16-37-27-15-14-22(17-21(27)2)29-24(20-35(33-29)25-11-6-5-7-12-25)18-28-30(36)34(31(38)39-28)19-23-10-8-9-13-26(23)32/h5-15,17-18,20H,3-4,16,19H2,1-2H3/b28-18-

InChI Key

ZYBCFKMAODMNNF-VEILYXNESA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5)C

Origin of Product

United States

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